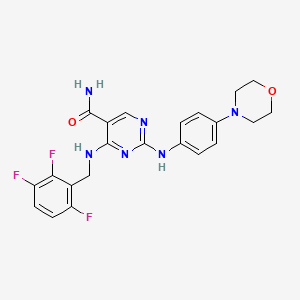
YM-341619
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
YM-341619の合成には、4-ベンジルアミノ-2-[(4-モルホリン-4-イルフェニル)アミノ]ピリミジン-5-カルボキサミド誘導体の調製が含まれます。主要なステップは以下のとおりです。
ピリミジン核の形成: これは、適切な出発物質を含む一連の縮合反応によって達成されます。
ベンジルアミノ基の導入: このステップには、制御された条件下でのピリミジン中間体とベンジルアミンとの反応が含まれます。
モルホリニルフェニル基の付加: これは求核置換反応によって行われ、ピリミジン中間体が4-モルホリン-4-イルフェニルアミンと反応します.
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 これには、温度、圧力、反応時間の正確な制御と、高純度試薬および溶媒の使用が含まれます .
化学反応の分析
反応の種類
YM-341619は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応には、化合物の酸素の添加または水素の除去が含まれます。
還元: これには、水素の添加または酸素の除去が含まれます。
置換: これには、ある官能基を別の官能基で置き換えることが含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。条件は通常、酸性または塩基性環境を含みます。
還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。条件は、無水溶媒と低温を伴うことがよくあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱酸素化生成物を生成する可能性があります .
科学研究の応用
This compoundは、以下を含む広範な科学研究の応用があります。
化学: STAT6シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 免疫細胞の分化と機能におけるSTAT6の役割を理解するための研究で使用されます。
医学: 喘息やアトピー性皮膚炎などのアレルギー性疾患における潜在的な治療効果について調査されています。
科学的研究の応用
Scientific Research Applications
-
Allergic Disease Models :
- Asthma : Research has shown that YM-341619 significantly reduces airway hyperresponsiveness and eosinophil accumulation in animal models of asthma induced by ovalbumin. It has been demonstrated to lower plasma IgE levels and suppress IL-4 and IL-13 production in sensitized rats .
- Atopic Dermatitis : In studies involving mouse models, this compound inhibited Th2 differentiation and reduced inflammatory responses associated with atopic dermatitis-like symptoms .
-
Mechanistic Studies :
- Th2 Cell Differentiation : The compound has been used to elucidate the mechanisms underlying Th2 cell differentiation by demonstrating its ability to suppress IL-4-induced STAT6-dependent gene expression in vitro .
- Neutrophil Recruitment : Research indicates that this compound may also influence the recruitment of neutrophils in allergic reactions, suggesting a broader role in modulating immune responses beyond just Th2 inhibition .
-
Potential Therapeutic Applications :
- Drug Development : Given its high potency (IC50 = 0.70 nM), this compound is being explored as a candidate for developing new treatments targeting STAT6-dependent pathways in allergic diseases. Its unique profile allows it to selectively inhibit Th2 responses without affecting Th1 cells, making it an attractive option for therapeutic intervention .
Case Studies
- OVA-Induced Allergic Inflammation :
-
Th17 Cell Dynamics :
- Another study demonstrated that while inhibiting STAT6 with this compound, there was an observed increase in IL-17A expression, suggesting a complex interplay between different T cell subsets during allergic reactions. This finding underscores the necessity for careful patient profiling when considering STAT6-targeted therapies to avoid exacerbating certain symptoms .
作用機序
YM-341619は、STAT6の活性を阻害することでその効果を発揮します。STAT6は、インターロイキン-4(IL-4)とインターロイキン-13(IL-13)のシグナル伝達経路において重要な役割を果たす転写因子です。STAT6を阻害することにより、this compoundはTヘルパー2型(Th2)細胞の分化と、IL-4やIL-13などのTh2サイトカインの産生を防ぎます。 これにより、アレルギー性炎症と免疫反応が減少します .
類似の化合物との比較
類似の化合物
AS1517499: 同様の効力と選択性を備えた別のSTAT6阻害剤。
AS1517499: STAT6経路を標的とするが、化学構造と薬物動態が異なる化合物です
独自性
This compoundは、STAT6に対する高い効力と選択性によって独自です。STAT6阻害に対するIC50値は0.70 nMであり、市販されている最も強力なSTAT6阻害剤の1つです。 さらに、this compoundは、Th1細胞に影響を与えることなくTh2細胞の分化を効果的に阻害することが示されており、これはアレルギー性疾患の治療に望ましい特性です .
類似化合物との比較
Similar Compounds
AS1517499: Another STAT6 inhibitor with similar potency and selectivity.
AS1517499: A compound that also targets the STAT6 pathway but with different chemical structure and pharmacokinetic properties
Uniqueness
YM-341619 is unique due to its high potency and selectivity for STAT6. It has an IC50 value of 0.70 nM for STAT6 inhibition, making it one of the most potent STAT6 inhibitors available. Additionally, this compound has been shown to effectively inhibit Th2 differentiation without affecting Th1 cells, which is a desirable property for the treatment of allergic diseases .
生物活性
YM-341619 is a small molecule with significant biological activity, particularly in the modulation of immune responses associated with allergic diseases. Its primary mechanism involves the inhibition of Th2 cell differentiation, which is crucial in the pathogenesis of various allergic conditions such as asthma and atopic dermatitis. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on immune cells, and potential therapeutic applications.
This compound selectively inhibits the differentiation of CD4(+) T cells into Th2 cells by targeting the IL-4/IL-13/STAT6 signaling pathway. This pathway is essential for Th2 cell development and function:
- Inhibition of STAT6 Activation : this compound suppresses IL-4-induced phosphorylation of STAT6, a transcription factor critical for Th2 cell differentiation. By preventing STAT6 activation, this compound effectively reduces the expression of GATA-3, a key transcription factor for Th2 cells, and inhibits IL-4 production from T cells .
- Effects on Cytokine Production : In vitro studies have shown that this compound decreases the production of IL-4 and IL-13 while not affecting IFN-gamma production, indicating a selective suppression of the Th2 response without compromising Th1 responses .
Effects in Animal Models
Research has demonstrated the efficacy of this compound in various animal models of allergic diseases:
-
Allergen-Induced Responses :
- In DNP-Ascaris-sensitized rats, oral administration of this compound (0.003–0.03 mg/kg) significantly reduced plasma IgE levels and suppressed eosinophil accumulation in the lungs .
- The compound also decreased airway hyperresponsiveness induced by ovalbumin exposure in sensitized rats, demonstrating its potential to mitigate allergic inflammation and symptoms associated with asthma .
- Inhibition of Eosinophilia :
Research Findings and Data Tables
The following table summarizes key findings from studies on this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study investigating the modulation of Th2 responses in murine models demonstrated that treatment with this compound led to significant reductions in airway inflammation and hyperresponsiveness following allergen challenge . The results indicated that targeting the IL-4/IL-13/STAT6 pathway could be an effective strategy for treating allergic asthma.
特性
分子式 |
C22H21F3N6O2 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
2-(4-morpholin-4-ylanilino)-4-[(2,3,6-trifluorophenyl)methylamino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H21F3N6O2/c23-17-5-6-18(24)19(25)15(17)11-27-21-16(20(26)32)12-28-22(30-21)29-13-1-3-14(4-2-13)31-7-9-33-10-8-31/h1-6,12H,7-11H2,(H2,26,32)(H2,27,28,29,30) |
InChIキー |
IUUUCMFTTBSFIT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4=C(C=CC(=C4F)F)F)C(=O)N |
同義語 |
2-((4-morpholin-4-ylphenyl)amino)-4-((2,3,6-trifluorobenzyl)amino)pyrimidine-5-carboxamide YM 341619 YM-341619 YM341619 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















